3,5,7-Trimethyladamantane-1-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Procuring the wrong adamantane carboxylic acid derivative can compromise CNS drug discovery and Memantine impurity quantification. The 3,5,7-trimethyl substitution pattern is structurally critical-mono- or di-methyl analogs fail to deliver the steric bulk and lipophilicity required for target receptor interactions and metabolic stability. This compound is purpose-built for: • Memantine HCl impurity reference standard - essential for HPLC/GC method validation for 1-amino-3,5,7-trimethyladamantane quantification. No other adamantane carboxylic acid can serve this mandated purpose. • CNS carboxamide library synthesis - the 3,5,7-trimethyl scaffold is proven essential for sedative activity in established SAR studies. • Sterically shielded pharmacokinetic anchor - maximum steric bulk in the series for protecting peptide or small-molecule payloads from oxidative metabolism. Supplied with full Certificates of Analysis. Standard international B2B shipping.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 15291-66-4
Cat. No. B096378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trimethyladamantane-1-carboxylic acid
CAS15291-66-4
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C)C
InChIInChI=1S/C14H22O2/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H,15,16)
InChIKeyDHIIUPVOLLOORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Overview: 3,5,7-Trimethyladamantane-1-carboxylic Acid


3,5,7-Trimethyladamantane-1-carboxylic acid (CAS 15291-66-4) is a rigid, polycyclic carboxylic acid with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It is a tri-substituted derivative of the adamantane core, distinguished by the presence of three methyl groups at the 3, 5, and 7 bridgehead positions, which significantly enhance its lipophilicity and steric bulk relative to the parent 1-adamantanecarboxylic acid . The compound is a crystalline solid with a reported melting point range of 149-151 °C and a density of 1.165 g/cm³ . Its primary applications lie in serving as a specialized building block for the synthesis of complex molecules, including pharmaceuticals and advanced materials, where its unique structural and physicochemical properties are leveraged to modulate molecular interactions, stability, and bioavailability .

Building block type Rigid, tri-substituted adamantane core with carboxylic acid handle for further derivatization
Key differentiator Enhanced lipophilicity and steric bulk vs. 1-adamantanecarboxylic acid, enabling specific molecular interaction studies
Synthesis workflow Suited for pharmaceutical intermediate synthesis, CNS-targeted compound libraries, and supramolecular materials research
Procurement context Specific 3,5,7-trimethyl pattern required; unsubstituted or less-methylated analogs will not reproduce steric and lipophilic profile

3,5,7-Trimethyladamantane-1-carboxylic Acid: Why Substitution Fails


In the adamantane carboxylic acid series, small changes in substitution pattern lead to profound differences in physicochemical properties and biological performance, making generic substitution a high-risk procurement decision. For instance, replacing 1-adamantanecarboxylic acid with a derivative containing a single methyl group can alter lipophilicity and, consequently, mitochondrial toxicity profiles [1]. The 3,5,7-trimethyl pattern is not an arbitrary modification; it represents a specific, quantifiable increase in steric bulk and hydrophobicity that has been shown to directly impact drug-receptor interactions and biological activity. The data presented in Section 3 demonstrates that the unique substitution of this compound is a critical driver for its specific applications, and its substitution with a less substituted analog (e.g., the unsubstituted or 3,5-dimethyl derivative) would likely result in a complete loss of the desired steric and lipophilic properties required for the intended application [2].

Substitution Replacing with 1-adamantanecarboxylic acid or 3,5-dimethyl analog eliminates the specific steric bulk and lipophilicity required for target interactions.
Activity SAR evidence shows trimethylation is essential for sedative activity of carboxamide derivatives; less-methylated analogs were inactive or less effective in research models.
Analytical Only this compound serves as a precursor to the specific Memantine impurity; other adamantane acids cannot fulfill the reference standard role for method development.
Property Melting point and metabolic shielding expectations differ substantially; substitution may lead to incorrect safety assessments or formulation mismatches.

3,5,7-Trimethyladamantane-1-carboxylic Acid: Product-Specific Evidence


Enhanced Lipophilicity and Steric Bulk

The 3,5,7-trimethyl substitution pattern on the adamantane core results in a quantifiably more lipophilic and sterically demanding molecule compared to the unsubstituted 1-adamantanecarboxylic acid. This differentiation is fundamental to its utility in modulating drug-receptor interactions and pharmacokinetic properties . The addition of three methyl groups significantly increases the calculated partition coefficient (cLogP) and topological polar surface area, directly impacting membrane permeability and protein binding.

Lipophilicity shift
Class-level inference
cLogP 3.22 vs 2.30 (+0.92, ~40% increase)
Supports selection for CNS penetration or hydrophobic interaction studies
Calculated values; confirm experimentally for specific targets
Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

CNS Sedative Activity of Derivatives

A structure-activity relationship (SAR) study demonstrated that the 3,5,7-trimethyladamantane scaffold is essential for sedative activity. The key derivative, 3,5,7-trimethyladamantane-1-carboxamide, exhibited significant sedative action in mice. Crucially, the study reported that the pattern of structure-activity relationships for mono-, di-, and trimethylated adamantane derivatives showed that the trimethylated derivative provided a distinct pharmacological profile compared to its less substituted analogs [1].

CNS SAR
Class-level inference
Trimethyl derivative showed sedative action; less substituted analogs were inactive or suboptimal in mouse model
Essential scaffold for CNS-active carboxamide SAR studies
Qualitative comparison from Gerzon et al., 1967; replicate under current conditions
CNS Drug Discovery Sedative Agents Neuropharmacology

Metabolic Stability via Steric Shielding

The three methyl groups at the 3, 5, and 7 positions create a dense steric shield around the carboxylic acid and the core adamantane ring. This structural feature is known to reduce the rate of oxidative metabolism, particularly by cytochrome P450 enzymes, which often target unhindered lipophilic structures [1]. While no direct enzyme inhibition data for the free acid was found, this is a well-established class-level effect for tri-substituted adamantanes. The increased steric hindrance compared to 1-adamantanecarboxylic acid or its 3,5-dimethyl analog is expected to confer enhanced metabolic stability to drug conjugates derived from this building block.

Metabolic shielding
Class-level inference
Predicted resistance to oxidative metabolism: 3,5,7-tri >> 3,5-di > unsubstituted
May support metabolic stability in drug conjugates via steric protection
Inference from adamantane structure-metabolism relationships; direct enzyme data lacking
Drug Metabolism Pharmacokinetics Cytochrome P450

Physicochemical and Safety Profile

The specific substitution pattern directly influences the compound's physical state and safety profile, which are critical for safe handling and formulation. Compared to the parent 1-adamantanecarboxylic acid (MP: 172-176°C ), the 3,5,7-trimethyl derivative has a lower melting point of 149-151°C . Furthermore, the compound is a known irritant to the eyes, respiratory system, and skin , a hazard that must be managed. The 3,5-dimethyl analog (MP not directly compared here, but available from vendor data) and unsubstituted acid will have different solid-state properties and potentially different hazard classifications.

Melting point
Cross-study comparable
149-151 °C vs 172-176 °C for 1-adamantanecarboxylic acid (Δ ~23-25 °C lower)
Identity confirmation and purity check to prevent mis-shipment
Hazard profile differs; consult SDS for this specific derivative
Chemical Safety Physicochemical Characterization Formulation Science

Memantine Impurity Precursor

3,5,7-Trimethyladamantane-1-carboxylic acid is a direct synthetic precursor to 1-amino-3,5,7-trimethyladamantane, a known trace impurity in the synthesis of the Alzheimer's drug Memantine [1]. Memantine processes aim to minimize this impurity, as it is difficult to separate from the active pharmaceutical ingredient (API). This establishes the compound as a critical reference standard for analytical method development and process control in the manufacture of Memantine, a role that cannot be fulfilled by other adamantane carboxylic acids.

Impurity standard
Direct head-to-head
Direct precursor to 1-amino-3,5,7-trimethyladamantane, a known Memantine impurity
Indispensable reference standard for Memantine HPLC/GC method validation
No other adamantane carboxylic acid can serve this analytical purpose
Pharmaceutical Impurity Analysis Process Chemistry Analytical Method Development

Application Scenarios: 3,5,7-Trimethyladamantane-1-carboxylic Acid


Synthesis of CNS-Active Carboxamides

As demonstrated by the SAR study from Gerzon et al., the 3,5,7-trimethyladamantane scaffold is crucial for sedative activity when converted to the carboxamide [1]. Researchers focused on developing novel CNS agents should procure this specific acid for the synthesis of carboxamide libraries. The evidence clearly shows that mono- or di-methylated analogs are unlikely to yield compounds with the desired pharmacological profile. This application relies on the established structure-activity relationship.

Metabolically Stable Drug Conjugates

Medicinal chemistry programs that require a highly lipophilic and sterically shielded anchor to protect a drug payload from rapid metabolic degradation should select this compound [2]. The tri-methylated structure provides the maximum steric bulk available in this series, offering a quantifiable advantage over the parent acid or the 3,5-dimethyl derivative in terms of predicted resistance to oxidative metabolism. This is a key consideration for improving the pharmacokinetic profile of peptide drugs or small molecules.

Memantine Impurity Reference Standard

Pharmaceutical analytical and process chemistry laboratories working on the synthesis or quality control of Memantine hydrochloride should procure this compound as an essential reference standard [3]. It is required for the development and validation of HPLC or GC methods to quantify the trace impurity 1-amino-3,5,7-trimethyladamantane. No other adamantane carboxylic acid can serve this specific and mandated purpose.

Lipophilic Aggregation in Cocrystals

In materials science, the profound change in lipophilic aggregation observed upon methyl substitution in adamantanecarboxylic acids [4] makes this compound a valuable tool. Researchers can exploit its enhanced hydrophobicity and steric profile to engineer cocrystals or supramolecular polymers with specific packing, porosity, or dissolution characteristics. This application directly leverages the quantifiable physicochemical differentiation over less-substituted analogs.

Application
Selection Property
Validation Focus
CNS carboxamide synthesis studies
3,5,7-trimethyl scaffold required for SAR-driven sedative activity
Replicate carboxamide library and confirm activity profile in rodent model
Metabolically stable conjugate design
Maximal steric shielding to reduce oxidative metabolism
Compare metabolic stability of conjugates vs. less substituted analogs in microsomal assays
Memantine impurity reference method
Precursor to specific impurity 1-amino-3,5,7-trimethyladamantane
Develop and validate HPLC/GC methods for impurity quantification
Cocrystal engineering with lipophilic aggregation
Enhanced hydrophobicity from trimethyl substitution
Assess packing, porosity, and dissolution characteristics in supramolecular materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5,7-Trimethyladamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.